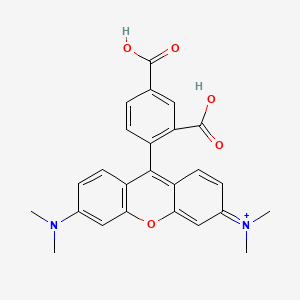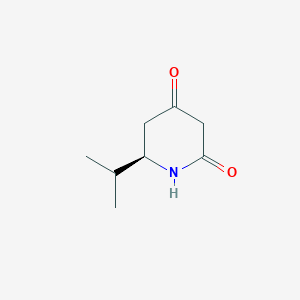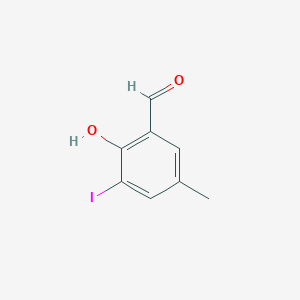![molecular formula C14H12N6O B12519533 N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-39-0](/img/structure/B12519533.png)
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridine ring, a tetrazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with suitable alkylating agents.
Tetrazole Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under specific conditions.
Benzamide Formation: The final step involves coupling the pyridine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the tetrazole ring.
N-(Pyridin-2-yl)benzamide: Contains a pyridine and benzamide moiety but differs in the position of the pyridine ring.
Uniqueness
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a tetrazole and benzamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
651769-39-0 |
|---|---|
Molekularformel |
C14H12N6O |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChI-Schlüssel |
MFMFXHODISGTAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


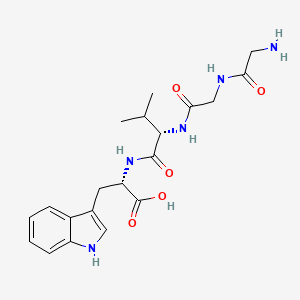

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
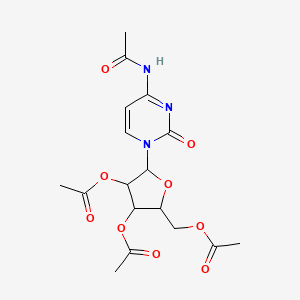
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
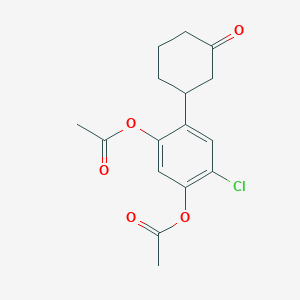
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
